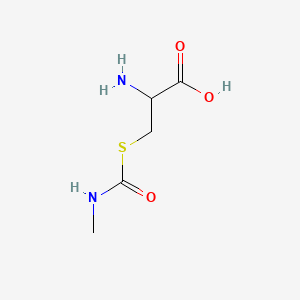

S-(N-Methylcarbamoyl)cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-(methylcarbamoylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIRCHPJWLACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

S N Methylcarbamoyl Cysteine in Contemporary Chemical and Biological Research: an Overview

Conceptual Frameworks and Significance in S-Conjugate Biochemistry

S-(N-Methylcarbamoyl)cysteine is a key intermediate in the mercapturic acid pathway, a major detoxification route for a wide array of electrophilic xenobiotics. Its biochemical significance stems from its formation from reactive isocyanates and its subsequent ability to act as a carbamoylating agent, potentially modifying biological macromolecules.

The formation of SMCC is intricately linked to the metabolism of compounds that generate methyl isocyanate (MIC), a highly reactive and toxic electrophile. A primary example is the industrial solvent N,N-dimethylformamide (DMF). In the body, DMF can be metabolized to MIC, which then readily conjugates with the endogenous antioxidant glutathione (B108866) (GSH) to form S-(N-methylcarbamoyl)glutathione (SMG). researchgate.net This initial conjugation is a critical step in the detoxification process, rendering the reactive isocyanate less harmful.

The glutathione conjugate (SMG) then undergoes sequential enzymatic degradation. The enzymes γ-glutamyltransferase and dipeptidases cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione backbone, respectively, to yield this compound. researchgate.net This cysteine conjugate is a central molecule in this pathway. Subsequently, SMCC can be N-acetylated by N-acetyltransferase to form N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a stable and excretable end-product found in urine. researchgate.net The presence of AMCC in urine serves as a reliable biomarker for occupational or environmental exposure to DMF and MIC.

A crucial aspect of the biochemistry of SMCC is its inherent reactivity. The S-carbamoyl linkage makes it an electrophilic agent, capable of transferring the N-methylcarbamoyl group to other nucleophilic molecules, a process known as transcarbamoylation. excli.deexcli.de This reactivity means that SMCC is not merely an inert intermediate but can participate in further biochemical reactions. In vitro studies have demonstrated that both SMG and SMCC can carbamoylate peptides and proteins, with a preference for free thiol groups, such as those on cysteine residues within proteins. excli.de This ability to modify proteins highlights a potential mechanism of toxicity associated with the parent compounds, as the carbamoylation of critical protein residues can lead to altered protein function and cellular damage.

The table below summarizes the key enzymes involved in the formation of this compound and its subsequent metabolite.

| Enzyme | Role in the Pathway |

| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of methyl isocyanate (MIC) with glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione (SMG). researchgate.net |

| γ-Glutamyltransferase (GGT) | Cleaves the glutamate residue from SMG. researchgate.net |

| Dipeptidases | Cleave the glycine residue from the resulting dipeptide to form this compound (SMCC). researchgate.net |

| N-Acetyltransferase (NAT) | Acetylates SMCC to form the final excretable metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). researchgate.net |

Research has also explored the comparative reactivity of SMCC and its precursor, SMG. While both are capable of carbamoylating biomolecules, their reactivity can differ. For instance, in an in vitro study, S-(N-methylcarbamoyl)glutathione was shown to react readily with cysteine to form this compound, with 42.5% of the glutathione conjugate being converted after 2 hours under physiological conditions. acs.org This highlights the dynamic equilibrium and potential for interconversion between these S-conjugates.

The following table provides a comparative overview of the reactivity of this compound and related compounds.

| Compound | Reactivity Profile | Research Finding |

| This compound (SMCC) | Electrophilic agent capable of transcarbamoylation. excli.de | Can carbamoylate peptides and proteins, with a preference for cysteine residues. excli.de |

| S-(N-Methylcarbamoyl)glutathione (SMG) | Reactive precursor to SMCC; also a carbamoylating agent. excli.deacs.org | Readily reacts with cysteine to form SMCC. acs.org |

| N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Generally considered a stable, less reactive end-metabolite. researchgate.net | Primarily serves as a biomarker of exposure. |

Nomenclature and Structural Considerations of S N Methylcarbamoyl Cysteine and Analogues

The precise naming and structural representation of S-(N-Methylcarbamoyl)cysteine and its derivatives are critical for unambiguous scientific communication. These compounds are frequently discussed in toxicology and pharmacology due to their metabolic origins.

Systematic and Common Nomenclatures in Academic Literature

This compound is systematically named (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoic acid . thno.orgcymitquimica.com This IUPAC name accurately describes its molecular structure, indicating an L-cysteine core with a methylcarbamoyl group attached to the sulfur atom. In literature, it is often abbreviated as SMC.

Its metabolite, N-Acetyl-S-(N-methylcarbamoyl)cysteine, is more commonly known by the acronym AMCC . scbt.comhmdb.ca This compound has several synonyms used across academic publications, including S-(N-Methylcarbamoyl)-N-acetylcysteine and N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine. scbt.comhmdb.ca Systematically, it is referred to as (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid .

Stereochemical Aspects and Isomeric Forms Relevant to Biological Activity

The biological activity of this compound is intrinsically linked to its stereochemistry. Derived from the naturally occurring amino acid L-cysteine, the compound possesses a chiral center at the α-carbon. kyoto-u.ac.jpnih.gov The designation "(2R)" in its systematic name corresponds to the "L" configuration typical for proteinogenic amino acids. thno.orgplos.org

This specific spatial arrangement is crucial for its recognition and processing by enzymes. thno.org Biological systems, particularly enzymes like cysteine S-conjugate β-lyases, exhibit high stereospecificity. nih.govnih.gov These enzymes catalyze the metabolism of cysteine S-conjugates, and their active sites are shaped to accommodate the L-isomers of their substrates. nih.govnih.gov Therefore, the L-stereoisomer of this compound is the biologically relevant form, participating in metabolic pathways, whereas the D-isomer would not be expected to interact with these enzymes in the same manner. thno.org

Comparative Analysis with Related Cysteine S-Conjugates and Metabolites

N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC)

AMCC is a significant downstream metabolite of this compound. It is formed when the amino group of the cysteine moiety in SMC is acetylated by the enzyme N-acetyltransferase. This acetylation is a common step in the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds.

Structurally, AMCC differs from SMC by the presence of an acetyl group (CH₃CO-) on the nitrogen atom of the cysteine backbone. This modification increases the molecule's water solubility, facilitating its excretion in urine. Consequently, AMCC is often used as a key biomarker for assessing human exposure to compounds that are metabolized to methyl isocyanate, such as the industrial solvent N,N-dimethylformamide (DMF) and certain carbamate (B1207046) pesticides. rsc.org

S-(N-Methylcarbamoyl)glutathione (SMG)

S-(N-Methylcarbamoyl)glutathione (SMG) is the initial product formed when a reactive intermediate, methyl isocyanate (MIC), is conjugated with the endogenous antioxidant glutathione (B108866). This reaction represents the first step in the detoxification pathway. SMG is subsequently metabolized by enzymes, including γ-glutamyltransferase and dipeptidases, which sequentially remove the glutamyl and glycinyl residues to yield this compound.

SMG is a larger molecule than SMC, containing the full tripeptide structure of glutathione (glutamate, cysteine, and glycine). Due to its larger size and the presence of the glutathione backbone, SMG exhibits higher reactivity in some contexts compared to SMC. scbt.com Both molecules are electrophilic and can carbamoylate proteins and peptides. scbt.com

S-(N-Methylthiocarbamoyl)-L-cysteine

S-(N-Methylthiocarbamoyl)-L-cysteine is a sulfur-containing analogue of SMC, where the oxygen atom of the carbamoyl (B1232498) group is replaced by a sulfur atom. This compound is synthesized from L-cysteine and methyl isothiocyanate. kyoto-u.ac.jp

Both S-(N-Methylthiocarbamoyl)-L-cysteine and its oxygen counterpart, SMC, serve as substrates for pyridoxal (B1214274) phosphate-dependent enzymes, which can catalyze an α,β-elimination reaction. kyoto-u.ac.jp This reaction leads to the formation of pyruvate, ammonia, and a corresponding thiol or dithiocarbamate. kyoto-u.ac.jp However, the thiocarbamoyl derivative has been described as a unique type of suicide substrate, where the enzyme's catalytic action on the molecule leads to the generation of a reactive species that irreversibly inactivates the enzyme. kyoto-u.ac.jp This highlights how a subtle structural change—the substitution of an oxygen for a sulfur atom—can significantly alter the compound's biological activity and its interaction with metabolic enzymes.

Molecular Interactions and Enzymatic Activities of S N Methylcarbamoyl Cysteine

Carbamoylation Reactions with Biological Macromolecules

S-(N-Methylcarbamoyl)cysteine (SMC) is an electrophilic S-linked conjugate that can participate in carbamoylation reactions, transferring its N-methylcarbamoyl group to nucleophilic functional groups on biological macromolecules. This reactivity has been characterized in vitro with peptides and proteins.

The carbamoylating potential of this compound has been demonstrated through in vitro studies with the peptide hormone oxytocin (B344502) and the protein bovine serum albumin (BSA).

Incubation of SMC with either the reduced or oxidized forms of oxytocin results in the formation of a mixture of mono-, bis-, and tris-N-methylcarbamoylated peptide adducts. Fast atom bombardment tandem mass spectrometry has been utilized to elucidate the structure of these adducts, revealing that carbamoylation occurs preferentially at the Cys-6 residue of oxytocin. Secondary sites of modification include the Cys-1 and/or Tyr-2 residues.

When S-(N-[14C]methyl)carbamoyl)cysteine is incubated with native bovine serum albumin, there is a time- and concentration-dependent covalent binding of radioactivity to the protein. Notably, even after blocking the free thiol group of the Cys-34 residue in BSA, significant covalent binding still occurs, indicating that while thiols are a preferred target, other nucleophilic sites on the protein can also be carbamoylated.

Table 1: In Vitro Carbamoylation of Peptides and Proteins by this compound

| Biological Macromolecule | Experimental Observation | Primary Modification Site(s) | Secondary Modification Site(s) |

|---|---|---|---|

| Oxytocin (reduced/oxidized) | Formation of mono-, bis-, and tris-N-methylcarbamoylated adducts | Cys-6 | Cys-1 and/or Tyr-2 |

| Bovine Serum Albumin (BSA) | Time- and concentration-dependent covalent binding of the N-methylcarbamoyl moiety | Cys-34 (preferred) | Other nucleophilic residues |

The transfer of the N-methylcarbamoyl moiety from this compound to nucleophilic functional groups on peptides and proteins is a key aspect of its reactivity. The thioester linkage in SMC is susceptible to nucleophilic attack, leading to the transfer of the N-methylcarbamoyl group.

The general mechanism involves the attack of a nucleophile (such as the thiol group of a cysteine residue or the amino group of a lysine (B10760008) residue) on the carbonyl carbon of the carbamoyl (B1232498) group in SMC. This results in the formation of a tetrahedral intermediate, which then collapses to release the cysteine leaving group and form a new carbamoyl-nucleophile bond.

Studies have indicated that free thiol groups, such as those on cysteine residues, are preferential sites for carbamoylation by SMC. This preference is attributed to the high nucleophilicity of the thiolate anion. However, as evidenced by the carbamoylation of BSA even with a blocked Cys-34 residue, other nucleophilic groups like the ε-amino group of lysine or the hydroxyl group of tyrosine can also be targets, albeit to a lesser extent. The transfer of the N-methylcarbamoyl moiety is essentially an S-to-N or S-to-O acyl transfer reaction. The reactivity of the thioester in SMC makes it an effective carbamoylating agent in biological systems.

Enzyme Inhibition and Modulation by this compound

This compound has been shown to selectively inhibit certain enzymes while having no effect on others. This specificity is rooted in the chemical mechanism of inhibition and the nature of the enzyme's active site.

This compound is an effective and irreversible inhibitor of yeast glutathione (B108866) reductase in vitro. researchgate.net The inhibition is both time- and concentration-dependent, with a 50-90% loss of enzyme activity observed over a three-hour period at concentrations ranging from 0.1 to 1.0 mM. researchgate.net

The presence of NADPH, a cofactor for the enzyme, is essential for the inhibitory effect. Its omission significantly reduces the inhibition. researchgate.net

The enzyme's natural substrate, oxidized glutathione (GSSG), protects against inhibition by SMC, suggesting competition for the active site. researchgate.net

Incubation of glutathione reductase with a radiolabeled analog of SMC results in the covalent binding of the radiolabel to the enzyme. researchgate.net

These observations indicate that SMC acts as an active-site-directed inhibitor, where the N-methylcarbamoyl group is transferred to one or more critical cysteine residues in the enzyme's active site, leading to irreversible inactivation.

Table 2: Inhibition of Yeast Glutathione Reductase by this compound

| Parameter | Observation | Implication |

|---|---|---|

| Inhibition Type | Time- and concentration-dependent, irreversible | Covalent modification of the enzyme |

| NADPH Dependence | Inhibition is markedly attenuated in the absence of NADPH | Suggests the enzyme needs to be in a reduced state for inhibition to occur |

| Protection by GSSG | The natural substrate protects the enzyme from inhibition | Indicates SMC targets the active site |

| Covalent Binding | Radiolabeled carbamoyl group becomes covalently attached to the enzyme | Confirms carbamoylation as the mechanism of inhibition |

The interaction of this compound with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6 and a cofactor for many enzymes, is of interest. Cysteine itself is known to react with PLP in the absence of an enzyme to form a stable thiazolidine (B150603) ring structure. researchgate.net This reaction proceeds through the formation of a Schiff base between the amino group of cysteine and the aldehyde group of PLP, followed by an intramolecular cyclization involving the thiol group. researchgate.net

While this compound possesses the core structure of cysteine, there is no direct evidence in the reviewed literature to suggest that it acts as a suicide substrate for pyridoxal (B1214274) enzymes. A suicide substrate is a compound that is catalytically converted by a specific enzyme into a reactive species that then irreversibly inactivates that same enzyme. frontiersin.orgmdpi.comsigmaaldrich.com The known interaction between cysteine and PLP is a direct chemical reaction, not an enzyme-catalyzed process leading to inactivation. researchgate.net Therefore, while SMC can interact with the cofactor PLP, it does not fit the definition of a suicide substrate for pyridoxal enzymes based on the available scientific literature.

In contrast to its potent inhibition of glutathione reductase, this compound does not inhibit other key enzymes in the glutathione metabolic pathway. researchgate.net Specifically, in vitro studies have shown that SMC fails to inhibit both glutathione-S-transferase (GST) and glutathione peroxidase (GPO). researchgate.netcaymanchem.com

This lack of inhibition is likely due to differences in the active site structures of these enzymes compared to glutathione reductase. researchgate.net Glutathione reductase possesses accessible thiol groups in its active site that are susceptible to carbamoylation by SMC. researchgate.net Conversely, the active sites of GST and GPO either lack such accessible thiols or the architecture of the active site prevents SMC from binding and reacting. researchgate.net This selectivity highlights the specific nature of the interaction between SMC and its target enzyme, glutathione reductase.

Molecular Determinants of this compound Reactivity

The reactivity of this compound (SNMC) is fundamentally governed by the interplay of its constituent functional groups: the carboxyl and amino groups of the cysteine backbone, and, most critically, the S-(N-methylcarbamoyl) moiety. This side chain modification significantly alters the chemical properties of the sulfur atom compared to that in a native cysteine residue, thereby dictating its behavior in molecular interactions and enzymatic activities.

The key determinants of SNMC's reactivity lie in the electronic and steric characteristics of the S-carbamoyl group. The presence of the electron-withdrawing carbonyl group adjacent to the sulfur atom reduces the nucleophilicity of the sulfur. In contrast, the lone pairs of electrons on the sulfur of a free cysteine thiol make it a potent nucleophile, crucial for its role in many enzymatic reactions. The carbamoyl group in SNMC diminishes this nucleophilic character, thereby influencing its interaction with electrophilic substrates and enzyme active sites.

Furthermore, the S-carbamoyl bond itself is susceptible to cleavage, allowing SNMC to act as a carbamoylating agent. This reactivity is particularly relevant in biological systems, where it can transfer its N-methylcarbamoyl group to other nucleophilic functional groups on proteins and peptides. This transcarbamoylation can lead to post-translational modifications that alter the structure and function of the modified biomolecules.

One of the significant consequences of the S-carbamoylation of cysteine is the impairment of its antioxidant activity. Cysteine plays a crucial role in cellular defense against oxidative stress through the redox activity of its thiol group. The modification of this thiol group in SNMC significantly diminishes its capacity to scavenge free radicals.

A study on the effect of S-carbamoylation on the antioxidant properties of thiol compounds demonstrated a marked reduction in their ability to scavenge free radicals and protect against oxidative damage. This impairment is a direct consequence of the modification of the thiol group, which is the primary site of antioxidant activity in cysteine.

Table 1: Effect of S-carbamoylation on the Antioxidant Activity of Cysteine

| Compound | ABTS Radical Scavenging Activity (% Inhibition) | HOCl Scavenging Activity (% Inhibition) |

|---|---|---|

| Cysteine | 85 ± 5 | 92 ± 3 |

| S-Carbamoylcysteine | 15 ± 3 | 25 ± 4 |

The steric bulk of the N-methylcarbamoyl group also plays a role in determining the reactivity of SNMC. This group can influence how the molecule fits into the active sites of enzymes. Depending on the topology of the active site, the S-(N-methylcarbamoyl) moiety could either facilitate or hinder binding, thus affecting its potential role as a substrate or inhibitor. For instance, in enzymes that have a binding pocket that can accommodate the S-substituent, SNMC might act as a substrate for hydrolysis or transfer reactions. Conversely, in enzymes where the active site is more constrained, the bulk of the side chain could lead to steric hindrance, preventing effective binding and potentially leading to competitive inhibition.

While specific kinetic data for the interaction of this compound with various enzymes are not extensively documented in the literature, the principles of enzyme kinetics suggest that its behavior would be highly dependent on the specific enzyme . As a potential substrate, the rates of enzymatic conversion (kcat) and its affinity for the enzyme (Km) would be dictated by how well the S-(N-methylcarbamoyl) group is recognized and processed by the active site. As a potential inhibitor, its inhibitory constant (Ki) would depend on its binding affinity to the active site or an allosteric site.

Research Methodologies for the Investigation of S N Methylcarbamoyl Cysteine

Synthetic Routes for S-(N-Methylcarbamoyl)cysteine and its Derivatives

The availability of pure this compound and its analogues is a prerequisite for accurate analytical standard development and in-depth mechanistic studies. Laboratory synthesis provides the necessary reference materials that are often not commercially available in the required purity or isotopic-labeled form.

The chemical synthesis of this compound derivatives, such as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), involves a multi-step process. A common foundational approach begins with the synthesis of N-acetylcysteine (NAC) itself. One effective method involves the direct acylation of L-cysteine using acetic anhydride (B1165640) in an aqueous tetrahydrofuran (B95107) solution, with sodium acetate (B1210297) acting as a neutralizer for the hydrochloride salt mdpi.com. Another route prepares an N-acetyl-1H-benzotriazole intermediate, which then reacts with L-cysteine in methanol (B129727) to form NAC mdpi.com.

Once N-acetylcysteine is obtained, the subsequent step is the carbamoylation of the sulfhydryl (-SH) group. This involves reacting NAC with a suitable methylcarbamoylating agent, such as methyl isocyanate or a precursor, under controlled conditions to form the thio-carbamate linkage, resulting in the final AMCC product. The synthesis of related S-substituted cysteine derivatives often involves the reaction of a cysteine derivative with the appropriate alkyl or aryl halide mdpi.com.

Isotopically labeled analogues of analytes are indispensable for modern quantitative analysis, particularly in methods utilizing mass spectrometry. These labeled compounds, which contain heavy isotopes like deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), serve as ideal internal standards because they co-elute with the analyte of interest but are distinguishable by their higher mass.

The synthesis of labeled AMCC would follow the same general pathways described above, but would incorporate isotopically labeled precursors. For instance, ¹³C- or ¹⁵N-labeled methyl isocyanate could be used in the carbamoylation step, or a cysteine molecule labeled with ¹³C or ²H could be used as the starting material. The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in complex biological matrices like urine and plasma, as it corrects for variations in sample preparation and instrument response mdpi.comnih.govresearchgate.net. This approach is fundamental to reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for biomonitoring studies mdpi.comnih.govresearchgate.net.

Analytical Techniques for Detection and Quantification in Research Matrices

A variety of sophisticated analytical techniques have been developed and optimized for the specific and sensitive detection of this compound derivatives in biological samples, primarily urine.

Chromatography is the cornerstone of separating the target analyte from the thousands of other compounds present in a biological sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for analyzing AMCC. One method uses direct analysis of urine samples after a purification step with a C18 solid-phase extraction (SPE) cartridge. The separation is achieved on a specialized column, such as an Aminex Ion Exclusion HPX-87H, with a simple isocratic mobile phase of dilute sulfuric acid, followed by UV detection at a low wavelength (196 nm) nih.gov. Another approach enhances sensitivity by derivatizing AMCC with dabsyl chloride, allowing for detection at a higher, more specific wavelength (436 nm) on a standard C18 column sigmaaldrich.comnih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for quantification due to its high sensitivity and specificity. A typical LC-MS/MS method involves diluting the urine sample, purifying it via solid-phase extraction, and then injecting it into the LC-MS/MS system. The mass spectrometer is operated to specifically monitor for the mass of the AMCC molecule, providing excellent quantitative accuracy with detection limits as low as 2 µg/L nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): Before analysis by GC-MS, the non-volatile AMCC must be chemically converted into a more volatile derivative. A common method involves treating the urine sample with ethanol (B145695) and potassium carbonate, which converts AMCC into ethyl N-methylcarbamate nih.gov. This derivative is then extracted and analyzed by GC-MS, which provides reliable quantification with a detection limit of around 1 µg/mL nih.gov.

Interactive Table: Comparison of Chromatographic Methods for AMCC Analysis

| Technique | Sample Preparation | Column Type | Detection | Key Advantages | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Solid-Phase Extraction (SPE) | Aminex Ion Exclusion HPX-87H | UV (196 nm) | Direct analysis, simple mobile phase | 0.9 mg/L | nih.gov |

| HPLC-UV | Derivatization with dabsyl chloride | C18 | UV (436 nm) | Enhanced sensitivity and specificity | 1.8 mg/L | sigmaaldrich.comnih.gov |

| LC-MS/MS | Dilution, SPE | Not specified | Tandem Mass Spectrometry | High sensitivity and specificity | 2 µg/L | nih.gov |

| GC-MS | Derivatization to ethyl N-methylcarbamate | Packed column | Mass Spectrometry (N-sensitive) | Reliable, can analyze other compounds | ~1 mg/L | nih.gov |

Mass spectrometry (MS) is not only a detector for chromatography but a powerful analytical tool in its own right for this compound. When coupled with LC or GC, it provides two key functions:

Quantification: For highly accurate quantification, mass spectrometers are often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. For AMCC analysis by LC-MS, a common approach is to monitor for the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 219 nih.gov. This specificity allows the instrument to ignore interfering compounds, leading to a very clean signal and low detection limits.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of the compound. The parent ion (e.g., m/z 219) is isolated and fragmented, producing a unique pattern of daughter ions. This fragmentation pattern serves as a chemical fingerprint, confirming that the detected compound is indeed AMCC. This is critical for validating the analytical method and ensuring the results are accurate.

Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties, such as volatility for GC analysis or detectability for HPLC-UV analysis.

For GC-MS Analysis: The most common derivatization for AMCC involves its conversion to ethyl-N-methylcarbamate (EMC). This reaction is typically performed by adding ethanol and a base like potassium carbonate to the sample nih.govresearchgate.net. This procedure makes the molecule volatile enough to pass through a gas chromatograph. Researchers must be careful to use anhydrous conditions, as the presence of water can lead to a side reaction that decomposes the analyte to methylamine (B109427) and carbon dioxide researchgate.net.

For HPLC-UV Analysis: To improve detection by UV-visible spectrophotometry, AMCC can be reacted with a labeling agent that has a strong chromophore. One successful strategy employs dabsyl chloride. The reaction, performed at 70°C, attaches the dabsyl group to the AMCC molecule sigmaaldrich.comnih.gov. The resulting "dabsylated" product is brightly colored and absorbs light strongly at 436 nm, a wavelength where few other compounds in a urine sample interfere, thereby significantly enhancing the sensitivity and specificity of the HPLC-UV method sigmaaldrich.comnih.gov.

Interactive Table: Derivatization Strategies for AMCC Analysis

| Analytical Goal | Derivatizing Agent/Method | Product Formed | Principle of Enhancement | Reference |

|---|---|---|---|---|

| Enhance Volatility for GC-MS | Ethanol and Potassium Carbonate | Ethyl N-methylcarbamate (EMC) | Converts non-volatile AMCC into a volatile ester suitable for gas chromatography. | nih.govresearchgate.net |

| Enhance Sensitivity for HPLC-UV | Dabsyl Chloride | Dabsylated AMCC | Attaches a strong chromophore, shifting detection to a higher, more specific wavelength (436 nm). | sigmaaldrich.comnih.gov |

Biological Roles and Research Applications of S N Methylcarbamoyl Cysteine

S-(N-Methylcarbamoyl)cysteine as a Biomarker in Exposure Studies

This compound and its acetylated form, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), have emerged as significant biomarkers in the field of toxicology and environmental health. These compounds, found in urine, serve as indicators of exposure to certain industrial chemicals and pesticides. Their detection and quantification allow for the assessment of human exposure levels, providing valuable data for occupational health monitoring and environmental risk assessment.

Assessment of Environmental and Occupational Exposures to Carbamate (B1207046) Pesticides

While direct studies specifically measuring this compound as a biomarker for carbamate pesticide exposure are limited, the metabolic pathways of certain carbamates provide an indirect link. Some N-methyl carbamate pesticides can release methyl isocyanate (MIC) during their metabolism. MIC is a reactive compound that can conjugate with glutathione (B108866), a key molecule in detoxification pathways. This conjugation can lead to the formation of S-(N-methylcarbamoyl)glutathione, which is further metabolized to this compound and its acetylated derivative, AMCC. Therefore, the presence of these compounds in urine can suggest exposure to MIC-releasing carbamates. Carbamate insecticides function by reversibly inhibiting the acetylcholinesterase enzyme through carbamylation. researchgate.net

Monitoring of N,N-Dimethylformamide Exposure in Research Settings

One of the most well-established applications of this compound, primarily measured as its metabolite AMCC, is in the biological monitoring of exposure to the industrial solvent N,N-dimethylformamide (DMF). nih.gov DMF is widely used in various industries, and monitoring worker exposure is crucial for preventing adverse health effects, particularly liver toxicity.

AMCC is a major metabolite of DMF found in the urine following exposure. nih.gov It is considered a cumulative biomarker, reflecting exposure over a whole workweek. nih.gov This is in contrast to another DMF metabolite, N-methylformamide (NMF), which has a shorter half-life and represents more recent exposure. Studies have shown a significant correlation between the concentration of AMCC in urine and the levels of DMF in the workplace air. For instance, one study found a strong correlation between environmental DMF levels and urinary AMCC concentrations in exposed workers. nih.govnih.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has recommended a biological exposure index (BEI) for AMCC in urine to guide occupational exposure limits. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Mean Time-Weighted Average (TWA) DMF Exposure | 13.5 mg/m³ | nih.gov |

| Range of DMF Exposure | 0.4 to 75.2 mg/m³ | nih.gov |

| Correlation (AMCC vs. DMF) | r = 0.95 | nih.gov |

| Regression Equation | AMCC (mg/g creatinine) = 3.40 x DMF (mg/m³) + 3.07 | nih.gov |

Role in the Study of Volatile Organic Compound Exposure

This compound, in its acetylated form (AMCC), is also recognized as a urinary metabolite of certain volatile organic compounds (VOCs). frontiersin.org National health surveys, such as the National Health and Nutrition Examination Survey (NHANES), have included AMCC in their panel of urinary VOC metabolites to assess exposure in the general population. researchgate.netnih.govnih.gov These studies have found associations between urinary levels of various VOC metabolites, including AMCC, and different health outcomes. For example, some studies have explored the link between VOC exposure, as indicated by urinary biomarkers, and conditions like metabolic syndrome and cardiovascular disease. nih.govtandfonline.com The inclusion of AMCC in these large-scale biomonitoring studies highlights its relevance in understanding the broader landscape of human exposure to environmental chemicals. researchgate.net

Investigation of Protein Post-Translational Modifications: Carbamoylation

This compound and its glutathione conjugate are electrophilic compounds that can react with nucleophilic sites on proteins, leading to a post-translational modification known as carbamoylation. nih.gov This modification involves the addition of a carbamoyl (B1232498) group to amino acid residues, primarily lysine (B10760008), but also the N-terminus and cysteine residues. creative-proteomics.com

Research has demonstrated that S-(N-methylcarbamoyl)glutathione and this compound can carbamoylate peptides and proteins in vitro. nih.gov This reactivity makes these compounds useful tools for studying the process of carbamoylation and its effects on protein structure and function. Understanding carbamoylation is significant as it can occur both endogenously (e.g., from urea-derived cyanate) and as a result of exposure to isocyanates. This modification has been implicated in various physiological and pathological processes. creative-proteomics.com The ability of this compound to induce this modification in a controlled research setting allows for detailed investigation into the mechanisms and consequences of protein carbamoylation.

Probing Enzyme Active Site Chemistry and Inactivation Mechanisms

The reactivity of the carbamoyl group in this compound makes it a potential tool for probing the active sites of certain enzymes, particularly those with nucleophilic residues like cysteine in their catalytic center. Carbamates are known to act as inhibitors of certain enzymes by carbamylating active site residues. researchgate.net For example, carbamate insecticides inhibit acetylcholinesterase by carbamylating a critical serine residue in the active site.

Similarly, this compound could potentially be used to investigate the active site chemistry of cysteine proteases and other enzymes that rely on a cysteine thiol for their catalytic activity. The covalent modification of an active site cysteine by the N-methylcarbamoyl group would lead to enzyme inactivation. dundee.ac.uk Studying the kinetics and specificity of this inactivation can provide valuable insights into the structure and function of the enzyme's active site. Such studies can contribute to the design of more specific and potent enzyme inhibitors for therapeutic or research purposes. The general principle of irreversible enzyme inhibition involves the formation of a covalent bond between the inhibitor and the enzyme. dundee.ac.uk

Mechanistic Studies of Metabolism and Detoxification Pathways

The formation of this compound is a key step in the detoxification of certain xenobiotics. This process primarily involves the glutathione S-transferase (GST) pathway, a major phase II detoxification mechanism in the body. xcode.lifewashington.edumdpi.com When the body is exposed to electrophilic compounds like methyl isocyanate (a metabolite of some carbamates and DMF), these are conjugated with glutathione (GSH) in a reaction often catalyzed by GSTs. washington.edu

Potential as a Research Probe in Biochemical Studies

This compound, often abbreviated as AMCC in the scientific literature, is primarily recognized as a significant metabolite of the industrial solvent N,N-dimethylformamide (DMF) and N-methylformamide. Its principal application in biochemical studies is not as a probe in the traditional sense of investigating specific enzymatic pathways or cellular functions, but rather as a critical biomarker for monitoring occupational and environmental exposure to DMF.

The study of AMCC in biological samples, predominantly urine, provides a reliable method for assessing the total body burden of DMF. This is because AMCC is a product of the metabolic processing of DMF in the body. Therefore, its presence and concentration in urine are directly correlated with the extent of an individual's exposure to the parent compound.

Biochemical research utilizing this compound focuses on several key areas:

Biomonitoring of DMF Exposure: The quantification of urinary AMCC is a well-established method for assessing the exposure of workers in industries where DMF is used. This form of biochemical investigation helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of DMF in humans. Studies have shown a clear relationship between the concentration of DMF in the workplace air and the levels of AMCC in the urine of exposed individuals nih.gov.

Metabolic Pathway Elucidation: The identification and measurement of AMCC have been instrumental in elucidating the metabolic pathways of DMF. Research has demonstrated that AMCC is a specific and major metabolite, making it a reliable indicator of DMF metabolism kosha.or.kr.

Toxicological Studies: In toxicological research, the analysis of AMCC helps in understanding the mechanisms of DMF toxicity. By measuring this metabolite, researchers can gain insights into the metabolic activation of DMF and its potential to cause adverse health effects.

The analytical methods for detecting AMCC in biological samples typically involve chromatographic techniques, such as gas chromatography or liquid chromatography-mass spectrometry (LC-MS/MS) kosha.or.krresearchgate.net. These sensitive methods allow for the precise quantification of AMCC, even at low concentrations.

The following table summarizes findings from a study that measured urinary concentrations of AMCC and other DMF metabolites in exposed workers, illustrating its use in a biochemical monitoring context.

| Metabolite | Mean Concentration (mg/L) |

| HMMF (N-(Hydroxymethyl)-N-methylformamide) | 38.55 |

| NMF (N-Methylformamide) | 5.36 |

| AMCC (this compound) | 14.56 |

This data represents the mean urinary concentrations of DMF metabolites in a cohort of 80 exposed workers kosha.or.kr.

Q & A

Q. Advanced Research Focus :

- Carbamoylation Assays : Incubate AMCC with human serum albumin (HSA) at pH 7.4 and 37°C. LC-MS detects carbamoylated lysine residues (e.g., HSA-Lys⁵⁴⁵), confirming electrophilic reactivity .

- Hepatotoxicity Screening : Primary human hepatocytes exposed to 100 µM AMCC show 2-fold increases in CYP2E1 activity (p < 0.05), measured via chlorzoxazone 6-hydroxylation .

How should researchers design longitudinal studies to assess AMCC’s association with chronic liver injury?

Q. Methodological Guidance :

- Cohort Selection : Enroll workers with ≥5 years of DMF exposure (n ≥ 200) and age-matched controls. Stratify by GOT2 rs9788216 genotypes, which modulate ALT/AST elevations .

- Biomarker Panels : Combine AMCC with 8-hydroxydeoxyguanosine (8-OHdG) and cytokeratin-18 to differentiate metabolic stress from fibrosis .

- Statistical Power : Use G*Power 3.1 to calculate sample size (α = 0.05, β = 0.2, effect size = 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.